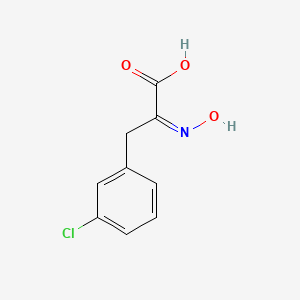
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoic acid analogs, which are structurally similar to alpha-lipoic acid, a naturally occurring antioxidant in the body. CPI-613 has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer treatment.
作用機序
CPI-613 targets cancer cells by inhibiting mitochondrial energy metabolism, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). CPI-613 binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the production of ATP, the energy currency of the cell. CPI-613 also inhibits the ETC by binding to and disrupting the function of complex II and III, which are involved in the transport of electrons and the generation of ATP.
Biochemical and Physiological Effects
CPI-613 has been shown to induce apoptosis in cancer cells by disrupting mitochondrial energy metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death. CPI-613 has also been shown to inhibit cancer cell proliferation and migration by disrupting the TCA cycle and the ETC.
実験室実験の利点と制限
CPI-613 has several advantages for lab experiments, including its selective targeting of cancer cells and its ability to induce apoptosis. CPI-613 has also been shown to have synergistic effects when used in combination with standard chemotherapy drugs. However, CPI-613 has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the development and use of CPI-613 in cancer treatment. One potential direction is the use of CPI-613 in combination with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Another potential direction is the development of new analogs of CPI-613 with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of CPI-613 and to identify biomarkers that can predict response to treatment.
合成法
CPI-613 can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with hydroxylamine hydrochloride to form 3-chlorophenylacetohydroxamic acid. This compound is then reacted with acrylonitrile to form 3-(3-chlorophenyl)-2-cyanoacrylic acid, which is subsequently reduced with sodium borohydride to form CPI-613.
科学的研究の応用
CPI-613 has been extensively studied in preclinical and clinical studies for its anticancer properties. In vitro studies have shown that CPI-613 selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is essential for cancer cell survival. CPI-613 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells.
Clinical studies have shown that CPI-613 has promising efficacy in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. CPI-613 has been shown to improve overall survival and progression-free survival in patients with pancreatic cancer when used in combination with standard chemotherapy.
特性
IUPAC Name |
(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWDNUIRWDRNPO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)
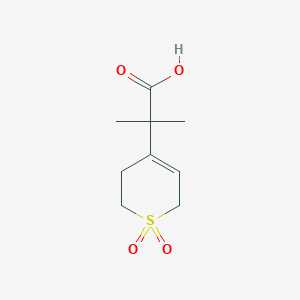

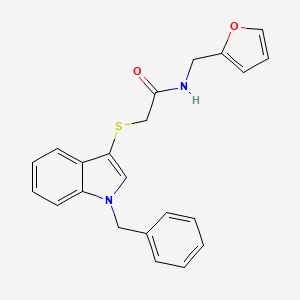

![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)
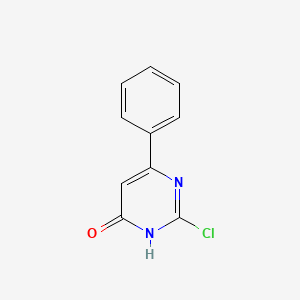
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
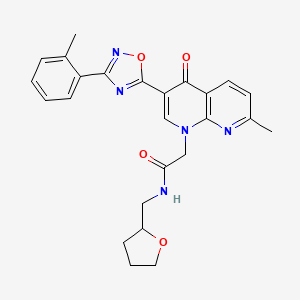
![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)
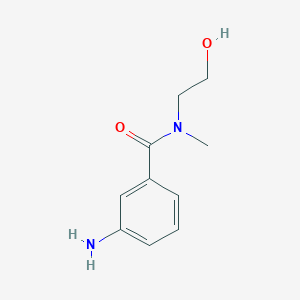
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)